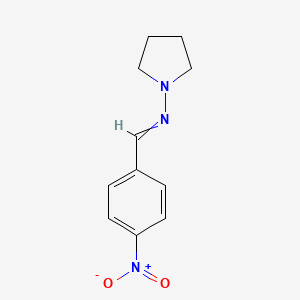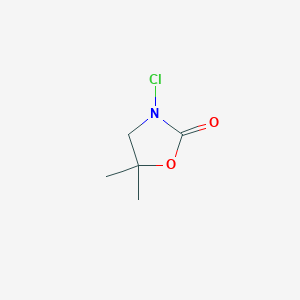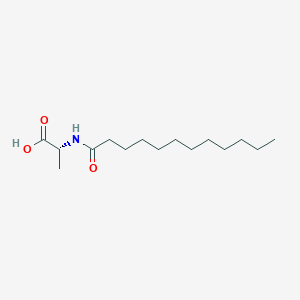
Hept-2-ene-1,4,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-2-ene-1,4,7-triol is an organic compound characterized by a seven-carbon chain with a double bond at the second position and hydroxyl groups at the first, fourth, and seventh positions. This compound is part of the family of alkenes and polyols, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-2-ene-1,4,7-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-2-yne, followed by selective reduction and hydroxylation. The reaction typically requires a hydroboration reagent such as diborane (B2H6) and an oxidizing agent like hydrogen peroxide (H2O2) under alkaline conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using transition metal catalysts to facilitate the addition of hydroxyl groups. The use of environmentally friendly solvents and reagents is also emphasized to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions: Hept-2-ene-1,4,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form heptane-1,4,7-triol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of hept-2-en-1-one, hept-2-en-4-one, and hept-2-en-7-one.
Reduction: Formation of heptane-1,4,7-triol.
Substitution: Formation of hept-2-en-1,4,7-trichloride.
Applications De Recherche Scientifique
Hept-2-ene-1,4,7-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hept-2-ene-1,4,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Hept-2-ene-1,4,7-triol can be compared with other similar compounds such as:
Hept-2-ene-1,4-diol: Lacks the hydroxyl group at the seventh position, making it less versatile in certain reactions.
Hept-2-ene-1,7-diol: Lacks the hydroxyl group at the fourth position, affecting its reactivity and applications.
Heptane-1,4,7-triol: Saturated version of this compound, lacking the double bond, which reduces its reactivity in certain chemical reactions.
The unique combination of a double bond and multiple hydroxyl groups in this compound makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
59742-70-0 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
hept-2-ene-1,4,7-triol |
InChI |
InChI=1S/C7H14O3/c8-5-1-3-7(10)4-2-6-9/h1,3,7-10H,2,4-6H2 |
Clé InChI |
XNTAENBZPPCFMK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C=CCO)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)



![4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-](/img/structure/B14603963.png)
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)


![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)

